molecular formula C12H13ClF3NO2S B2715510 4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 866020-48-6

4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2715510
CAS No.: 866020-48-6
M. Wt: 327.75
InChI Key: SWRUGUMWLZDJIH-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound characterized by the presence of a chloro, trifluoromethyl, and benzyl group attached to a thiazinane ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the benzyl chloride derivative. This is followed by a nucleophilic substitution reaction with a thiazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar trifluoromethyl and chloro-substituted benzyl group but differs in the ring structure.

    4-Chloro-3-(trifluoromethyl)benzyl chloride: This compound is a precursor in the synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione and shares similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2S/c13-11-2-1-9(7-10(11)12(14,15)16)8-17-3-5-20(18,19)6-4-17/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUGUMWLZDJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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